Z-Gly-Gly-Leu-OH
Overview
Description
Z-Gly-Gly-Leu-OH, also known as N-benzyloxycarbonyl-glycyl-glycyl-leucine, is a synthetic tripeptide. It is composed of glycine, glycine, and leucine residues, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Mechanism of Action
Target of Action
Z-Gly-Gly-Leu-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The primary targets of this compound are the enzymes involved in peptide synthesis and degradation.
Biochemical Pathways
This compound is involved in the biochemical pathways of peptide synthesis and degradation. It can be used to synthesize a variety of compounds such as glycine-derived peptides . These peptides can then participate in various biological processes, influencing the function of cells and tissues. The exact downstream effects depend on the specific peptides that are synthesized.
Result of Action
The result of this compound’s action is the synthesis of specific peptides, which can have various effects at the molecular and cellular level. For example, it has been used to synthesize glycine-derived peptides . These peptides can have various biological activities, depending on their specific structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Gly-Gly-Leu-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis. The synthesis proceeds as follows:
- The resin is first loaded with the C-terminal amino acid, leucine.
- The amino group of leucine is deprotected, and the next amino acid, glycine, is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
- The process is repeated for the second glycine residue.
- Finally, the Z-protecting group is removed to yield the free peptide, this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of the peptide. Green chemistry approaches, such as using water as a solvent and minimizing the use of hazardous reagents, are increasingly being adopted to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions: Z-Gly-Gly-Leu-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under controlled conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Reagents such as trifluoroacetic acid (TFA) or other deprotecting agents can be used to remove the Z-group
Major Products Formed:
Hydrolysis: Glycine, glycine, and leucine.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Peptides with different protecting groups or functional groups
Scientific Research Applications
Z-Gly-Gly-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases.
Medicine: It is used in the design and synthesis of peptide-based drugs and as a building block for more complex therapeutic peptides.
Industry: It is employed in the production of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC)
Comparison with Similar Compounds
Z-Gly-OH: A simpler peptide with only one glycine residue.
Z-Gly-Gly-OH: A dipeptide with two glycine residues.
Z-Gly-Gly-Leu-AMC: A fluorogenic substrate used in protease assays
Comparison: Z-Gly-Gly-Leu-OH is unique due to its specific sequence of glycine, glycine, and leucine, which provides distinct properties and reactivity compared to other similar peptides. Its stability and ease of synthesis make it a valuable tool in peptide research and applications .
Properties
IUPAC Name |
4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-12(2)8-14(17(24)25)21-16(23)10-19-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXLQLWQBOEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305117 | |
Record name | Z-Gly-Gly-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13347-77-8 | |
Record name | NSC169164 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-Gly-Gly-Leu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Z-Gly-Gly-Leu-OH enable the real-time imaging of protease activity?
A1: The research utilizes this compound as a substrate for the protease subtilisin. This tripeptide is covalently linked to aminocoumarin, which is further immobilized on polymer beads. Upon cleavage by subtilisin, the free amino group on aminocoumarin is restored. This restoration of the amino group leads to a fluorescence signal detectable by two-photon microscopy. [] The increase in fluorescence intensity directly correlates with the extent of substrate cleavage by subtilisin, allowing for real-time monitoring of the enzymatic reaction within the polymer matrix. []
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